2-[(4-Bromobenzyl)amino]ethanol hydrochloride
Overview
Description
2-[(4-Bromobenzyl)amino]ethanol hydrochloride is a chemical compound with the molecular formula C9H12BrNO·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromobenzyl group attached to an aminoethanol moiety, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromobenzyl)amino]ethanol hydrochloride typically involves the reaction of 4-bromobenzylamine with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-Bromobenzylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromobenzyl)amino]ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-bromobenzaldehyde, while substitution reactions can produce a variety of substituted benzylamines .
Scientific Research Applications
2-[(4-Bromobenzyl)amino]ethanol hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[(4-Bromobenzyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets. The bromobenzyl group can interact with aromatic residues in proteins, while the aminoethanol moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzyl)amino]ethanol hydrochloride
- 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride
- 2-[(4-Methylbenzyl)amino]ethanol hydrochloride
Uniqueness
2-[(4-Bromobenzyl)amino]ethanol hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where the bromine atom can participate in specific interactions or be selectively substituted .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylamino]ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-9-3-1-8(2-4-9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAQYAXOYVBFDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969045 | |
Record name | 2-{[(4-Bromophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5414-65-3 | |
Record name | Ethanol, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{[(4-Bromophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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